molecular formula C24H27N7O2 B2904866 (E)-8-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 376369-64-1

(E)-8-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2904866
CAS No.: 376369-64-1
M. Wt: 445.527
InChI Key: FUSYWTKFELQLKJ-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-8-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H27N7O2 and its molecular weight is 445.527. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity The antiviral properties of derivatives similar to the mentioned compound have been investigated, particularly against rhinoviruses. Studies on 9-benzyl-6-(dimethylamino)-9H-purines and their chlorinated variants have unveiled significant antiviral activity, with certain compounds displaying potent effects against various rhinovirus serotypes. This highlights the potential of these derivatives as a new class of antiviral agents for in vitro applications against rhinoviruses (Kelley et al., 1988).

Antidepressant Activity Compounds with a similar chemical structure have also been evaluated for their antidepressant activity. For example, the synthesis and testing of 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione have indicated potential antidepressant effects, offering a mechanism of action distinct from traditional tricyclic antidepressants and monoamine oxidase inhibitors. This suggests that derivatives of the chemical compound could have implications in the development of new antidepressant medications (Wessels et al., 1980).

Cytotoxic Activity Research into the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with the compound, has shown that most compounds are potent cytotoxins against various cancer cell lines. This indicates the potential application of such compounds in cancer research and therapy (Deady et al., 2003).

Photonic Applications The nonlinear optical properties of hydrazone derivatives, including those structurally related to the compound, have been explored for photonic applications. Their promising optical limiting behavior and high third-order nonlinearity suggest potential use in developing photonic devices (Nair et al., 2022).

Properties

IUPAC Name

8-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O2/c1-16-6-8-18(9-7-16)15-31-20-21(29(4)24(33)30(5)22(20)32)26-23(31)27-25-14-17-10-12-19(13-11-17)28(2)3/h6-14H,15H2,1-5H3,(H,26,27)/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSYWTKFELQLKJ-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2NN=CC4=CC=C(C=C4)N(C)C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2N/N=C/C4=CC=C(C=C4)N(C)C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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